molecular formula C7H4ClF3S B13728993 1-(Trifluoromethylthio)-3-chlorobenzene CAS No. 403-68-9

1-(Trifluoromethylthio)-3-chlorobenzene

Cat. No.: B13728993
CAS No.: 403-68-9
M. Wt: 212.62 g/mol
InChI Key: ROPCMDVUJZRSFS-UHFFFAOYSA-N
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Description

1-(Trifluoromethylthio)-3-chlorobenzene is an organic compound characterized by the presence of a trifluoromethylthio group (-SCF3) and a chlorine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylthio)-3-chlorobenzene typically involves the introduction of the trifluoromethylthio group to a chlorobenzene derivative. One common method is the reaction of 3-chlorobenzenethiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethylthio)-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethylthio)-3-chlorobenzene is largely dependent on its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This group can also influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 1-(Trifluoromethylthio)-2-chlorobenzene
  • 1-(Trifluoromethylthio)-4-chlorobenzene
  • 1-(Trifluoromethylthio)-3-fluorobenzene

Comparison: 1-(Trifluoromethylthio)-3-chlorobenzene is unique due to the specific positioning of the chlorine and trifluoromethylthio groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as varying degrees of biological activity .

Properties

CAS No.

403-68-9

Molecular Formula

C7H4ClF3S

Molecular Weight

212.62 g/mol

IUPAC Name

1-chloro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H4ClF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H

InChI Key

ROPCMDVUJZRSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC(F)(F)F

Origin of Product

United States

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